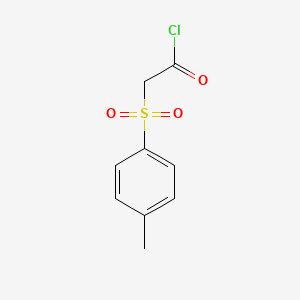

2-(PARA-TOLYLSULFONYL)-ACETYL CHLORIDE

Description

Significance of Sulfonyl-Functionalized Acyl Chlorides in Modern Synthetic Methodologies

Molecules containing a sulfonyl functional group are recognized for their importance in organic chemistry, particularly in the synthesis of biologically active compounds. semnan.ac.ir The sulfonyl group is known for its high polarity and strong electron-withdrawing capabilities, which can enhance the binding affinity of drug molecules to target proteins. nih.gov When integrated into an acyl chloride framework, the resulting α-sulfonyl acyl chloride becomes a powerful synthetic tool.

Acyl chlorides are derivatives of carboxylic acids and are among the most reactive acylating agents used in organic synthesis. wikipedia.orgchemeo.com They readily react with a wide range of nucleophiles, including alcohols, amines, and arenes, to introduce an acyl group, a fundamental transformation in organic chemistry. chemeo.com The presence of an α-sulfonyl group, such as the para-tolylsulfonyl (tosyl) group, further modulates the reactivity of the molecule. This group can influence the electrophilicity of the carbonyl carbon and, under certain conditions, can activate the adjacent α-protons, making them susceptible to deprotonation to form a stabilized carbanion. This dual reactivity allows for sequential or tandem reactions, expanding the synthetic possibilities beyond simple acylation.

Historical Trajectory and Current Research Landscape of 2-(Para-Tolylsulfonyl)-Acetyl Chloride Chemistry

While the broader class of sulfonyl chlorides has a long history in organic chemistry, detailed research focusing specifically on this compound is more contemporary. The compound is not a bulk chemical but is available from specialized chemical suppliers as a reagent for research and development. fishersci.com Its synthesis is logically derived from its corresponding carboxylic acid, 2-(p-toluenesulfonyl)acetic acid, which is also commercially available. fishersci.com The standard method for converting a carboxylic acid to an acyl chloride involves treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.

The current research landscape for this compound is situated within the broader context of developing novel synthetic building blocks. Researchers in medicinal and materials chemistry utilize such reagents to construct complex target molecules. While extensive studies on this specific molecule are not widely published, its application is inferred from the well-established chemistry of both acyl chlorides and α-sulfonyl compounds. Research involving this compound would likely focus on its use in Friedel-Crafts acylations to form α-sulfonyl ketones or in the synthesis of unique heterocyclic systems where both the acyl chloride and the α-sulfonyl moieties direct the reaction pathways. nih.gov

Conceptual Framework: this compound as a Strategic Building Block and Reactant

This compound is best conceptualized as a strategic bifunctional building block that offers a unique combination of electrophilic and potentially nucleophilic reactivity.

As an Electrophile: The primary role of the acetyl chloride functional group is to act as a potent electrophile. It facilitates the efficient introduction of the 2-(para-tolylsulfonyl)acetyl moiety onto various substrates. This is particularly useful in reactions like the Friedel-Crafts acylation of aromatic and heteroaromatic compounds to produce β-keto sulfones, which are valuable intermediates in organic synthesis. nih.gov

As a Latent Nucleophile: The methylene (B1212753) group (the -CH2- between the carbonyl and sulfonyl groups) is activated by two adjacent electron-withdrawing groups. This increases the acidity of the methylene protons. In the presence of a suitable base, this position can be deprotonated to form a stabilized α-sulfonyl carbanion. While this reactivity is more commonly exploited from the parent acid or its ester derivatives, it remains a key conceptual feature of the scaffold, allowing for subsequent C-C bond formation at the α-position after the initial acylation reaction has occurred.

This dual nature allows for the design of complex reaction sequences where this compound serves as a linchpin, enabling the rapid assembly of intricate molecular structures. Its utility lies in its ability to introduce a functionalized two-carbon unit that contains a handle for further chemical transformations.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO₃S |

| Molecular Weight | 232.68 g/mol |

| CAS Number | 99766-14-0 |

| Appearance | Data not available in published literature |

| Melting Point | Data not available in published literature |

| Boiling Point | Data not available in published literature |

| Solubility | Reacts with water |

Data sourced from PubChem and commercial supplier information. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfonylacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVRJNLTAJEDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99766-14-0 | |

| Record name | 2-(PARA-TOLYLSULFONYL)-ACETYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Para Tolylsulfonyl Acetyl Chloride and Its Precursors

Established Laboratory-Scale Synthesis of 2-(Para-Tolylsulfonyl)-Acetyl Chloride

Conventional laboratory methods provide reliable routes to synthesize and purify this compound. These procedures are well-documented and rely on fundamental organic transformations.

The primary precursor for the title compound is 2-(p-tolylsulfonyl)acetic acid. A common and high-yielding laboratory synthesis involves the reaction of sodium p-toluenesulfinate with chloroacetic acid in an aqueous solution. google.com The reaction proceeds via nucleophilic substitution, where the sulfinate anion displaces the chloride from chloroacetic acid.

A patented method highlights that controlling the pH of the reaction mixture is crucial for achieving high yields. By maintaining a pH between 1.0 and 4.0, the formation of by-products can be minimized, leading to yields of p-toluenesulfonylacetic acid often exceeding 90%. google.com The reaction is typically heated to between 60°C and 100°C for several hours to ensure completion. google.com

| Reactants | Reaction Conditions | Yield of 2-(p-Tolylsulfonyl)acetic acid | Reference |

| Sodium p-toluenesulfinate, Chloroacetic acid, Sodium hydroxide | Aqueous solution, 90°C, 3 hours, final pH 2.5 | 91.5 mol% | google.com |

| Sodium p-toluenesulfinate, Chloroacetic acid, Sodium hydroxide | Continuous addition of NaOH to maintain pH 2.5-3.0 | 90.5 mol% | google.com |

| Sodium p-toluenesulfinate, Chloroacetic acid | pH < 1.0 | 82.3 mol% | google.com |

This table presents data on the synthesis of 2-(p-tolylsulfonyl)acetic acid under various reaction conditions, as detailed in patent literature.

The starting material, sodium p-toluenesulfinate, is itself typically prepared from p-toluenesulfonyl chloride through reduction, for instance, with sodium sulfite. google.com

The conversion of the carboxylic acid group in 2-(p-tolylsulfonyl)acetic acid to an acyl chloride is a standard transformation in organic synthesis. chemguide.co.uk Several chlorinating agents can accomplish this, with thionyl chloride (SOCl₂) being one of the most frequently used due to its practical advantages. libretexts.orgchemguide.co.uk

When 2-(p-tolylsulfonyl)acetic acid is treated with thionyl chloride, the hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The subsequent nucleophilic attack by the chloride ion results in the formation of this compound. A significant benefit of this method is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. chemguide.co.uklibretexts.org The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). youtube.com

Other common reagents for this conversion include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.org

Phosphorus(V) chloride (PCl₅) reacts with the carboxylic acid to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and HCl gas. chemguide.co.uk

Phosphorus(III) chloride (PCl₃) yields the acyl chloride and phosphorous acid (H₃PO₃) as a non-volatile by-product. chemguide.co.uk

| Chlorinating Agent | Formula | Key By-products | Advantages | Disadvantages | Reference |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous by-products simplify workup. | Can be toxic; older batches may contain impurities. | libretexts.orgchemguide.co.ukyoutube.com |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Highly reactive. | Produces a liquid by-product (POCl₃) that must be separated by distillation. | chemguide.co.uklibretexts.org |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Less dramatic reaction than PCl₅. | Produces a non-volatile acid by-product. | chemguide.co.uklibretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Volatile by-products; useful for sensitive substrates. | More expensive and toxic than thionyl chloride. | youtube.com |

This interactive table compares common reagents used for the conversion of carboxylic acids to acyl chlorides.

After the chlorination reaction, the crude this compound must be purified. Fractional distillation is the most common method used to separate the liquid acyl chloride from any remaining starting material, excess chlorinating agent, or non-volatile by-products like POCl₃ or H₃PO₃. chemguide.co.uklibretexts.org If the product is a solid, recrystallization from an appropriate solvent can be employed.

Characterization of the purified product is essential to confirm its identity and purity. Standard spectroscopic techniques are used:

Infrared (IR) Spectroscopy: To confirm the presence of the key functional groups, specifically a strong absorption band for the carbonyl (C=O) group of the acyl chloride and characteristic absorptions for the sulfonyl (SO₂) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons of the tolyl group, the singlet for the methylene (B1212753) (CH₂) protons adjacent to the carbonyl and sulfonyl groups, and the singlet for the methyl (CH₃) group. ¹³C NMR would similarly provide a characteristic spectrum.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound. researchgate.net

Emerging and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally responsible chemical manufacturing, new strategies are being developed to improve the synthesis of sulfonyl compounds and acyl chlorides.

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its precursor, these principles can be applied in several ways:

Greener Reagents: Traditional chlorinating agents like thionyl chloride and oxalyl chloride are hazardous. Research into alternative, milder chlorinating agents is ongoing. For example, the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been reported as an efficient, solvent-free method for converting sulfonic acids to sulfonyl chlorides under mild conditions. organic-chemistry.org Similarly, the oxidation step in creating sulfones from sulfides is seeing a shift towards "green" oxidants like hydrogen peroxide (H₂O₂). nih.gov

Alternative Solvents: The synthesis of the precursor, 2-(p-tolylsulfonyl)acetic acid, already utilizes water as a solvent, which is a key aspect of green chemistry. google.com

Alternative Energy Sources: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for various reactions, including the synthesis of compounds like sulfanilic acid, presenting a potential avenue for accelerating the synthesis of sulfonylacetic acid precursors. ucv.roresearchgate.net

Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages over traditional batch processing for the production of chemicals. acs.org These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. acs.org

The synthesis of acyl chlorides is particularly well-suited to flow chemistry. The use of highly reactive and toxic reagents can be managed more safely in the small, contained volumes of a flow reactor. acs.org For instance, a continuous-flow system has been developed for the synthesis of acyl chlorides from carboxylic acids using bis(trichloromethyl)carbonate (BTC), a safer phosgene (B1210022) substitute. researchgate.net Another approach involves the on-demand generation of phosgene from chloroform (B151607) in a flow reactor, which is then immediately used for the chlorination of carboxylic acids, avoiding the storage of toxic phosgene. acs.org

A potential future direction would be an integrated, multi-step flow process for this compound, starting from sodium p-toluenesulfinate and chloroacetic acid to form the precursor in one reactor module, followed by an in-line chlorination step in a second module to generate the final product continuously and safely. acs.org

Optimization of Synthetic Pathways for Improved Yield and Selectivity

The efficient synthesis of this compound hinges on the optimization of each step, from the formation of its precursors to the final acylation. Key precursors include p-toluenesulfonyl chloride and 2-(para-tolylsulfonyl)acetic acid. The final step involves the conversion of the carboxylic acid group of 2-(para-tolylsulfonyl)acetic acid into an acetyl chloride.

Catalytic Strategies in Precursor and Compound Synthesis

Catalysis offers a powerful tool for improving the efficiency, selectivity, and environmental footprint of chemical syntheses. Both heterogeneous and homogeneous catalytic systems have been explored for the preparation of the precursors to this compound.

Synthesis of p-Toluenesulfonyl Chloride Precursor:

Traditional methods for synthesizing sulfonyl chlorides, such as the Sandmeyer-type reaction, often utilize stoichiometric copper salts and produce moderate yields alongside significant side products. acs.org Modern approaches have focused on developing catalytic alternatives that are more efficient and sustainable.

Visible light photocatalysis has emerged as a prominent strategy. One such method employs potassium poly(heptazine imide) (K-PHI), a heterogeneous, transition-metal-free photocatalyst, to produce aryl sulfonyl chlorides from arenediazonium salts. acs.orgacs.org This reaction proceeds under mild conditions—visible light irradiation at room temperature—and demonstrates high tolerance for various functional groups, achieving yields between 50-95%. acs.org The catalyst is inexpensive, recyclable, and facilitates a more sustainable process by avoiding precious metals like Ruthenium or Iridium which have been used in other photocatalytic systems. acs.orgacs.org

Another optimization strategy involves the use of ionic liquids as co-solvents in the chlorosulfonation of p-toluenesulfonic acid. In a patented method, dissolving p-toluenesulfonic acid in chloroform with an ionic liquid co-solvent before reacting with chlorosulfonic acid was shown to significantly improve the yield of p-toluenesulfonyl chloride to over 87%. google.com The ionic liquid alters the distribution coefficient of the unreacted p-toluenesulfonic acid, facilitating a more complete conversion. google.com

Synthesis of 2-(p-Tolylsulfonyl)acetic Acid Precursor:

The synthesis of 2-(p-tolylsulfonyl)acetic acid is commonly achieved by the reaction of sodium p-toluenesulfinate with chloroacetic acid. The efficiency of this nucleophilic substitution can be significantly enhanced through catalysis. A Japanese patent describes a method where the addition of an iodide, such as sodium iodide or potassium iodide, to the reaction mixture dramatically improves the yield. google.com This catalytic approach allows the reaction to be performed in water, avoiding the need for organic solvents like N,N-dimethylformamide, which simplifies product recovery and reduces environmental impact. google.com

The table below illustrates the impact of an iodide catalyst and pH control on the yield of p-toluenesulfonylacetic acid.

Table 1: Effect of Iodide Catalyst on the Yield of p-Toluenesulfonylacetic Acid Data sourced from patent JP3167354B2 google.com

| Catalyst | Final pH | Yield (%) |

|---|---|---|

| None | 2.5 | 85.5 |

| Sodium Iodide | 2.5 | 94.4 |

| Potassium Iodide | 2.5 | 94.4 |

Mechanistic Insights Guiding Reaction Condition Optimization

A thorough understanding of reaction mechanisms is crucial for optimizing conditions to maximize yield and selectivity.

Mechanism of Precursor Synthesis:

For the photocatalytic synthesis of sulfonyl chlorides, the proposed mechanism involves the K-PHI catalyst absorbing visible light, which excites an electron and generates an electron-hole pair. acs.org The excited catalyst can then engage in a single electron transfer (SET) with the arenediazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with sulfur dioxide (which can be generated in situ from thionyl chloride and water) and a chloride source to form the final sulfonyl chloride product. acs.orgacs.org Understanding this light-dependent mechanism allows for chromoselective synthesis, where varying the wavelength of light can selectively produce different products from the same starting materials. nih.gov

Mechanism of this compound Formation:

The conversion of a carboxylic acid, such as 2-(p-tolylsulfonyl)acetic acid, to its corresponding acetyl chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂). libretexts.orglibretexts.org This reaction is generally stoichiometric rather than catalytic.

The mechanism proceeds through several well-understood steps:

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. libretexts.orgyoutube.com

Intermediate Formation: This attack forms a chlorosulfite intermediate and displaces a chloride ion. libretexts.org This step is key as it converts the poor leaving group (-OH) into a much better leaving group (-O-SO-Cl).

Nucleophilic Acyl Substitution: The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. masterorganicchemistry.com

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. masterorganicchemistry.comchemistrysteps.com The protonated carbonyl is then deprotonated, often by the newly formed chloride ion, yielding the final acetyl chloride product and hydrochloric acid (HCl). libretexts.org

Optimizing this reaction involves leveraging its mechanistic features. Since two of the byproducts, SO₂ and HCl, are gases, their removal from the reaction mixture helps to drive the equilibrium toward the products, ensuring a high conversion rate. chemistrysteps.com The reaction is often run in an inert solvent and may be gently heated to facilitate the expulsion of these gases. The choice of chlorinating agent (e.g., thionyl chloride vs. oxalyl chloride) can also be optimized based on the desired reaction temperature and the ease of removing byproducts.

Reactivity Profiles and Mechanistic Investigations of 2 Para Tolylsulfonyl Acetyl Chloride

Reactions Involving the Alpha-Carbon: Enolate and Carbanion Chemistry

The presence of the electron-withdrawing sulfonyl and carbonyl groups significantly increases the acidity of the protons on the α-carbon of 2-(para-tolylsulfonyl)-acetyl chloride and its derivatives. This facilitates the formation of stabilized carbanions or enolates, which are potent nucleophiles in their own right.

Direct deprotonation of this compound at the α-position is challenging due to the high reactivity of the acyl chloride moiety towards the base. Therefore, it is more common to first convert the acyl chloride into a more stable derivative, such as an ester or an amide.

The resulting β-keto sulfones or β-sulfonyl amides possess acidic α-protons that can be readily abstracted by a suitable base to generate a resonance-stabilized enolate. The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the sulfonyl oxygens, which contributes to its stability.

Commonly used bases for this purpose include strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH). The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical systems.

Scheme 2: Generation of a Stabilized Enolate from a β-Keto Sulfone

Where Ts = para-toluenesulfonyl

Once generated, the stabilized enolate can react with a variety of electrophiles in what is known as an electrophilic capture or α-alkylation reaction. This allows for the introduction of a wide range of substituents at the α-position.

The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophilic enolate attacks the electrophile, displacing a leaving group. Common electrophiles include alkyl halides, epoxides, and other carbonyl compounds.

The table below provides examples of potential electrophilic capture reactions of the enolate derived from a 2-(para-tolylsulfonyl)acetate.

| Electrophile | Product | Reaction Type |

| Alkyl Halide (R''-X) | 2-Alkyl-2-(p-tolylsulfonyl)acetate | α-Alkylation |

| Aldehyde (R''CHO) | 3-Hydroxy-2-(p-tolylsulfonyl)propanoate derivative | Aldol-type addition |

| Ketone (R''R'''CO) | 3-Hydroxy-3-alkyl-2-(p-tolylsulfonyl)propanoate derivative | Aldol-type addition |

| Michael Acceptor (e.g., α,β-unsaturated ketone) | Conjugate addition product | Michael Addition |

The success of these reactions depends on several factors, including the reactivity of the electrophile and the potential for competing side reactions such as O-alkylation or self-condensation. The use of primary alkyl halides generally gives good yields, while secondary and tertiary halides are more prone to elimination reactions.

Rearrangement Pathways Involving the Alpha-Carbon

The carbon atom situated between the sulfonyl and carbonyl groups (the α-carbon) in this compound is a focal point for molecular rearrangements. The strong electron-withdrawing properties of the adjacent functional groups facilitate the formation of reactive intermediates, leading to skeletal reorganization through established pathways such as the Wolff and Truce-Smiles rearrangements.

The Wolff rearrangement is a key transformation accessible from this compound via the Arndt-Eistert synthesis. wikipedia.orgorganic-chemistry.orgscribd.com This sequence begins with the conversion of the acetyl chloride to its corresponding α-diazoketone. almerja.com This is typically achieved by reacting the acid chloride with diazomethane. wikipedia.orgorganic-chemistry.org The resulting α-diazo-α-sulfonyl ketone can then undergo the Wolff rearrangement upon thermal, photochemical, or metal-catalyzed (e.g., silver(I) oxide) induction. organic-chemistry.orgwikipedia.orgnih.gov The rearrangement involves the extrusion of a dinitrogen molecule and a 1,2-migration of the acyl group to form a sulfonyl-substituted ketene (B1206846). wikipedia.org This highly reactive ketene intermediate can be trapped by various nucleophiles; for instance, reaction with water, alcohols, or amines yields a homologous carboxylic acid, ester, or amide, respectively, effectively inserting a methylene (B1212753) unit. organic-chemistry.org The stereochemistry of the migrating group is retained during the rearrangement. wikipedia.org

Another significant rearrangement pathway is the Truce-Smiles rearrangement . This reaction is an intramolecular nucleophilic aromatic substitution that involves the migration of an aryl group. cdnsciencepub.comcdnsciencepub.com For a substrate like this compound, this pathway would be initiated by the deprotonation of the α-carbon to form a carbanion. cdnsciencepub.com This carbanion can then act as an intramolecular nucleophile, attacking the ipso-carbon of the tolyl ring. The sulfonyl group serves both to activate the α-proton for deprotonation and to stabilize the resulting Meisenheimer intermediate, a spirocyclic complex formed during the nucleophilic aromatic substitution. cdnsciencepub.com The subsequent cleavage of the carbon-sulfur bond and rearomatization leads to a new carbon-carbon bond, transforming the initial structure into a derivative of 2-(methyl-sulfinyl)phenylacetic acid (after tautomerization and workup). The feasibility of this pathway is highly dependent on the base used for the initial deprotonation and the reaction conditions. cdnsciencepub.com

Role of the Sulfonyl Group in Directing and Activating Reactivity

Electronic Effects and Inductive Influence of the Tolylsulfonyl Moiety

The para-tolylsulfonyl group (tosyl group) exerts a profound influence on the reactivity of the acetyl chloride moiety, primarily through its strong electron-withdrawing nature. This influence is transmitted via the inductive effect along the sigma bond framework. The sulfonyl group (SO₂) contains highly electronegative oxygen atoms and a sulfur atom in a high oxidation state, which collectively draw electron density away from the rest of the molecule. cdnsciencepub.com

This inductive withdrawal significantly impacts the adjacent α-carbon and, consequently, the carbonyl group. The key effects are:

Increased Acidity of α-Protons: The electron-withdrawing pull of the sulfonyl group stabilizes the conjugate base formed upon deprotonation of the α-carbon, making the α-protons significantly more acidic than those in a simple acetyl chloride. This facilitates the formation of carbanions or enolates, which are key intermediates in reactions like the Truce-Smiles rearrangement and various alkylation or condensation reactions.

Enhanced Electrophilicity of the Carbonyl Carbon: By withdrawing electron density, the tolylsulfonyl group makes the carbonyl carbon of the acetyl chloride even more electrophilic and thus more susceptible to attack by nucleophiles. This enhances the rate of nucleophilic acyl substitution reactions.

The electronic influence of substituents is often quantified by the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. libretexts.orgcambridge.org The substituent constant, σ, for the p-SO₂Me group is strongly positive, indicating its powerful electron-withdrawing character through a combination of inductive (field) and resonance effects. Although the p-tolyl group itself is weakly electron-donating, its effect is overshadowed by the dominant sulfonyl group.

Table 1: Summary of Electronic Effects of the Tolylsulfonyl Group

| Property | Description | Consequence for Reactivity |

| Inductive Effect | Strong electron-withdrawal (-I) due to the high electronegativity of the oxygen atoms and the positive formal charge on sulfur. | Increases acidity of α-protons; increases electrophilicity of the carbonyl carbon. |

| Resonance Effect | The sulfonyl group can participate in resonance as a π-acceptor, though this is generally considered less significant than its inductive effect in this context. | Further delocalizes negative charge in the α-carbanion, contributing to its stability. |

| Hammett Constant (σ) | The related p-SO₂Me group has a high positive σ value, quantifying its strong electron-withdrawing nature. researchgate.net | Predicts accelerated rates for reactions favored by low electron density at the reaction center (e.g., nucleophilic attack). |

Participation in Cyclization and Annulation Reactions

The structural features of this compound make it a potentially valuable two-carbon building block for the synthesis of cyclic and heterocyclic systems through cyclization and annulation reactions. magtech.com.cn Annulation refers to the formation of a new ring onto a pre-existing molecule. acs.org

The reactivity of the α-sulfonyl acetyl chloride motif can be harnessed in several ways:

As a Dielectrophile: The molecule possesses two electrophilic centers: the highly reactive acetyl chloride carbon and the carbonyl carbon. Sequential reaction with a dinucleophile could lead to the formation of heterocyclic systems.

In Michael-Addition-Initiated Cyclizations: Following conversion of the acetyl chloride to a less reactive derivative (e.g., an ester or amide), the resulting α-sulfonyl carbonyl compound can participate as a Michael acceptor. Alternatively, deprotonation at the α-position generates a stabilized carbanion that can act as a Michael donor, attacking an α,β-unsaturated system. The resulting adduct can then undergo an intramolecular cyclization (e.g., an aldol (B89426) or Claisen condensation) to construct a new ring.

In [n+2] Annulations: The molecule can serve as a C2 component in cycloaddition-type reactions. For example, in a formal [3+2] annulation, a three-atom component could react across the α-carbon and the carbonyl carbon (after enolization) to form a five-membered ring. nih.gov Similarly, it could be envisioned as a partner in [4+2] annulations, analogous to Povarov-type reactions, leading to six-membered heterocycles. nih.gov The sulfonyl group plays a crucial role in these transformations by activating the molecule for the initial bond formation and stabilizing key intermediates.

Chelation and Ligand Effects in Catalyzed Reactions

In the realm of transition-metal-catalyzed reactions, functional groups within a substrate can act as ligands, coordinating to the metal center and influencing the reaction's outcome. youtube.comyoutube.com This coordination can control regioselectivity and stereoselectivity by bringing the catalyst into proximity with a specific reaction site.

While simple aryl sulfonyl groups like the tolyl-sulfonyl moiety are generally considered weak ligands, the oxygen atoms of the sulfone possess lone pairs that can coordinate to a metal center. tandfonline.com This ability to act as a chelating or directing group is significantly enhanced in systems like the 2-pyridylsulfonyl group, where the nitrogen atom creates a stable five- or six-membered chelate ring with the metal. tandfonline.comresearchgate.netthieme-connect.de Such chelation has been effectively used to direct C-H activation and other transformations. nih.govacs.org

For this compound, the potential for the sulfonyl oxygens to act as a bidentate or monodentate ligand exists, although the resulting chelate would be a less stable four-membered ring. acs.org This weak coordination could still be sufficient to influence the stereochemical environment around the catalyst in reactions such as catalytic reductions or cross-couplings. This "ligand effect" could favor the formation of one diastereomer over another by creating a more sterically defined transition state. acs.org

Comprehensive Mechanistic Studies of Key Transformations

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution at a specific atomic position. wikipedia.orglibretexts.orgprinceton.edu Different types of KIE studies could provide detailed insight into the rate-determining steps of reactions involving this compound.

Chlorine KIE (³⁵k/³⁷k): Investigating the nucleophilic acyl substitution at the acetyl chloride functionality would benefit from a chlorine KIE. By comparing the reaction rates of the ³⁵Cl and ³⁷Cl isotopologues, one can probe the extent of C-Cl bond cleavage in the transition state of the rate-determining step. A significant KIE (typically > 1.005) would suggest that C-Cl bond breaking is part of the rate-determining step, consistent with either a concerted (Sₙ2-like) or a stepwise mechanism where cleavage is rate-limiting. researchgate.netosti.gov A KIE near unity would imply that C-Cl bond scission occurs in a fast step after the rate-determining formation of a tetrahedral intermediate.

α-Deuterium KIE (kH/kD): To study reactions initiated by deprotonation, such as the Truce-Smiles rearrangement, an α-deuterium KIE would be highly informative. By replacing the proton on the α-carbon with deuterium (B1214612) and measuring the rates (kH/kD), the nature of the proton transfer in the transition state can be determined. A large primary KIE (typically 3-7) would indicate that the C-H bond is significantly broken in the rate-determining step. libretexts.orgprinceton.edu This is characteristic of reactions where proton abstraction is the slow step.

Carbon-13 KIE (¹²k/¹³k): For rearrangements like the Wolff rearrangement, a heavy-atom KIE using ¹³C or ¹⁴C at the carbonyl carbon or the migrating aryl carbon could distinguish between a concerted and a stepwise mechanism. oup.com In a concerted mechanism, where N₂ extrusion and aryl migration happen simultaneously, a significant KIE would be expected. If the reaction proceeds via a discrete carbene intermediate, the KIE for the migration step would be smaller or non-existent if carbene formation is solely rate-determining. oup.com

Table 2: Illustrative Kinetic Isotope Effects and Mechanistic Interpretations for Reactions of Sulfonyl Acetyl Chloride Analogs

| Reaction Type | Isotopic Substitution | Typical KIE Value (k_light / k_heavy) | Mechanistic Interpretation |

| Nucleophilic Acyl Substitution | ³⁵Cl / ³⁷Cl at C-Cl | 1.007 - 1.011 | C-Cl bond is breaking in the rate-determining transition state. researchgate.net |

| Nucleophilic Acyl Substitution | ³⁵Cl / ³⁷Cl at C-Cl | ~ 1.000 | C-Cl bond breaks in a fast step after the rate-determining step (e.g., after formation of a stable tetrahedral intermediate). |

| Base-Induced Rearrangement | H / D at α-Carbon | 3.0 - 7.0 | C-H bond cleavage (proton transfer) is part of the rate-determining step. princeton.edu |

| Wolff Rearrangement | ¹²C / ¹³C at Carbonyl-C | > 1.02 | Indicates significant change in bonding at the carbonyl carbon in the rate-determining step, consistent with a concerted process. oup.com |

Spectroscopic Probing of Reactive Intermediates

The elucidation of reaction mechanisms for compounds like this compound relies heavily on the detection and characterization of transient reactive intermediates. These short-lived species are often not isolable under normal conditions, necessitating the use of in situ spectroscopic techniques for their study. The primary reactive intermediate anticipated from this compound, particularly in the presence of a non-nucleophilic base, is p-toluenesulfonylketene . This intermediate is formed through the elimination of hydrogen chloride (dehydrochlorination).

The formation of ketenes from acyl chlorides using a base like triethylamine (B128534) is a well-established method. reddit.comunt.edu These intermediates are highly electrophilic and can rapidly undergo subsequent reactions such as dimerization, or cycloaddition and nucleophilic attack if other reagents are present. reddit.combaranlab.org The direct observation of p-toluenesulfonylketene requires specialized spectroscopic methods capable of capturing its fleeting existence.

Infrared (IR) Spectroscopy is one of the most powerful tools for identifying ketenes. Ketenes exhibit a strong and highly characteristic absorption band for the asymmetric C=C=O stretching vibration, which appears in a region of the spectrum that is typically free of other signals. baranlab.org For p-toluenesulfonylketene, this peak would be the definitive indicator of its formation. By monitoring the reaction mixture in real-time using IR spectroscopy, the appearance and disappearance of this characteristic peak can provide evidence for the ketene's role as an intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also provide evidence for intermediate formation. While the high reactivity of ketenes makes direct ¹H NMR observation challenging, ¹³C NMR is particularly informative. The sp-hybridized carbonyl carbon (Cα) and the adjacent sp²-hybridized carbon (Cβ) of the ketene functional group have distinctive chemical shifts. baranlab.org Furthermore, the formation of an enolate intermediate, the conjugate base of the starting acetyl chloride, could potentially be observed by ¹H NMR through the disappearance of the acidic α-proton signal and changes in the aromatic signals of the tolyl group.

Below is a table summarizing the expected spectroscopic data for the key proposed reactive intermediate.

| Spectroscopic Technique | Functional Group/Atom | Expected Characteristic Signal | Reference/Notes |

|---|---|---|---|

| IR Spectroscopy | Ketene (C=C=O) | ~2100-2150 cm⁻¹ (strong, sharp) | Based on general values for ketenes which absorb in the 2100-2200 cm⁻¹ range. baranlab.org |

| ¹³C NMR Spectroscopy | Ketene Carbonyl (Cα) | δ ≈ 190-200 ppm | Based on typical ketene chemical shifts (Cα: 178-203 ppm; Cβ: 33-48 ppm). baranlab.org The electron-withdrawing sulfonyl group is expected to shift the Cα signal downfield. |

| Ketene Alkene (Cβ) | δ ≈ 40-50 ppm | ||

| ¹H NMR Spectroscopy | α-Proton | Absence of signal | The proton on the carbon adjacent to the sulfonyl group is removed during ketene formation. |

Computational Validation of Proposed Mechanisms

Alongside spectroscopic experiments, computational chemistry provides a powerful, complementary approach to investigate reaction mechanisms. Quantum mechanical calculations, particularly those using Density Functional Theory (DFT) , can be employed to model the reaction pathways, validate the structures of proposed intermediates, and determine the energetics of the transformation. researchgate.netacs.org

For the formation of p-toluenesulfonylketene from this compound, DFT calculations can elucidate the entire reaction coordinate. This involves mapping the potential energy surface for the dehydrochlorination reaction, which is typically facilitated by a base. The primary goal is to locate and characterize the structure and energy of the transition state connecting the reactant-base complex to the ketene product.

The mechanism can be computationally explored to distinguish between different pathways, for instance:

A concerted E2 mechanism , where the abstraction of the α-proton by the base and the departure of the chloride leaving group occur in a single step through one transition state.

A stepwise E1cb (Elimination, Unimolecular, conjugate Base) mechanism , which involves the initial formation of an enolate intermediate, followed by the rate-limiting expulsion of the chloride ion in a second step.

By calculating the Gibbs free energy (ΔG) for reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. The height of the energy barrier (the activation energy, ΔG‡) provides a quantitative measure of the reaction's kinetic feasibility. A lower activation energy suggests a more favorable pathway. These theoretical findings can then be compared with experimental kinetic data to build a comprehensive and validated mechanistic picture. acs.org

The table below illustrates the type of energetic data that would be generated from a DFT study on the base-mediated formation of p-toluenesulfonylketene.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) | Reference/Notes |

|---|---|---|---|

| Reactants | This compound + Base | 0.0 (Reference) | The starting point of the energy profile. |

| Transition State (TS) | Structure for the concerted E2 elimination | +20 to +25 | The activation energy (ΔG‡) determines the reaction rate. The relative stability of the enolate intermediate would help distinguish between E2 and E1cb pathways. Computational studies on similar systems provide a basis for these estimated energy ranges. researchgate.netacs.org |

| Intermediate (E1cb) | Enolate Anion | +5 to +10 | |

| Products | p-Toluenesulfonylketene + [Base-H]⁺Cl⁻ | -5 to -10 | A negative overall ΔG indicates a thermodynamically favorable reaction. |

Strategic Applications of 2 Para Tolylsulfonyl Acetyl Chloride in Complex Molecule Synthesis

Construction of Carbonyl-Containing Scaffolds

The dual reactivity of 2-(para-tolylsulfonyl)-acetyl chloride is particularly advantageous in the synthesis of a variety of carbonyl compounds. The acyl chloride function serves as a direct precursor to ketones, esters, and amides, while the tosyl group can be leveraged to introduce further complexity or be removed under reductive conditions.

Synthesis of Substituted Ketones and Diketones

While direct acylation of organometallic reagents with this compound can provide access to β-keto sulfones, a more strategic approach involves leveraging the acidity of the α-methylene protons. The related ester, ethyl 2-(p-tolylsulfonyl)acetate, undergoes facile monoalkylation under phase-transfer catalysis conditions, demonstrating the synthetic utility of the nucleophilic α-carbon. tandfonline.com This suggests a pathway where the acyl chloride can be transformed into a less reactive ester, which is then alkylated and subsequently converted to a ketone.

A plausible synthetic route to substituted ketones would involve:

Conversion of this compound to a stable ester, for instance, by reaction with ethanol.

Deprotonation of the resulting ethyl 2-(p-tolylsulfonyl)acetate using a suitable base.

Alkylation of the enolate with an alkyl halide (R-X) to introduce the desired substituent.

Hydrolysis of the ester and subsequent decarboxylation to yield the corresponding alkyl tolyl sulfone.

Reductive desulfonylation to afford the final ketone.

This multi-step approach allows for the controlled introduction of a wide variety of side chains. The synthesis of diketones could be envisioned by using a dihaloalkane in the alkylation step, leading to a symmetrical diketone after subsequent transformations.

The reactivity of the α-methylene group is highlighted by the alkylation of ethyl 2-(p-tolylsulfonyl)acetate, as shown in the table below.

| Alkylating Agent | Product | Yield (%) |

| Propargyl bromide | Ethyl 2-propynyl-2-(p-tolylsulfonyl)acetate | 85 |

| Allyl bromide | Ethyl 2-allyl-2-(p-tolylsulfonyl)acetate | 90 |

| Benzyl bromide | Ethyl 2-benzyl-2-(p-tolylsulfonyl)acetate | 92 |

| Ethyl bromide | Ethyl 2-ethyl-2-(p-tolylsulfonyl)acetate | 88 |

This data is based on the alkylation of ethyl 2-(p-tolylsulfonyl)acetate under phase-transfer conditions. tandfonline.com

Formation of Esters, Thioesters, and Amides

The acyl chloride functionality of this compound allows for the straightforward synthesis of esters, thioesters, and amides through nucleophilic acyl substitution. byjus.com These reactions are typically high-yielding and proceed under mild conditions.

Esters can be readily prepared by reacting this compound with a variety of alcohols, from simple primary alcohols to more hindered tertiary alcohols, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. organic-chemistry.orgresearchgate.net

Thioesters are accessible through the reaction with thiols. These reactions are analogous to ester formation and provide the corresponding 2-(para-tolylsulfonyl)thioacetates.

Amides are formed by the reaction with primary or secondary amines. nih.govorganic-chemistry.org The reaction is generally fast and efficient, providing the N-substituted 2-(para-tolylsulfonyl)acetamides. The tosyl group in these products can be a useful handle for further synthetic manipulations or for influencing the biological activity of the final molecule.

| Nucleophile | Product Type | General Reaction Conditions |

| Alcohol (R-OH) | Ester | Aprotic solvent, often with a base (e.g., pyridine) |

| Thiol (R-SH) | Thioester | Aprotic solvent, often with a base (e.g., pyridine) |

| Amine (R-NH2) | Amide | Aprotic solvent, often with excess amine or a base |

Ring-Forming Reactions and Heterocycle Synthesis

The combination of an electrophilic center and a potential nucleophilic center within the same molecule makes this compound a promising candidate for the synthesis of various heterocyclic systems.

Synthesis of Five- and Six-Membered Heterocycles

The in situ generation of a β-keto sulfone by reaction of this compound with an organometallic reagent, followed by reaction with a binucleophile, can lead to the formation of heterocycles. For instance, β-keto sulfones are known precursors for the synthesis of pyrimidines. mdpi.comrsc.org A plausible route would involve the reaction of the β-keto sulfone intermediate with urea (B33335) or thiourea (B124793) to form pyrimidine (B1678525) or thiopyrimidine cores, respectively.

Furthermore, the Knoevenagel condensation of the active methylene (B1212753) group of derivatives of 2-(para-tolylsulfonyl)acetic acid with 1,3-dicarbonyl compounds can be a pathway to various substituted pyridines and other heterocyclic systems. wikipedia.org

Annulation Reactions Utilizing the Acyl Chloride Functionality

Annulation reactions, which involve the formation of a new ring onto an existing one, can be envisioned using this compound. The acyl chloride can participate in Friedel-Crafts acylation reactions with electron-rich aromatic or heteroaromatic substrates. jk-sci.com The resulting ketone can then undergo further intramolecular reactions if a suitable reactive site is present on the substrate.

Moreover, the Darzens condensation, which typically involves the reaction of an α-haloester with a carbonyl compound to form an α,β-epoxy ester, provides a conceptual framework for the reactivity of the α-carbon of this compound derivatives. organic-chemistry.orgwikipedia.org A derivative of the target compound, after deprotonation, could potentially react with a carbonyl compound in an intramolecular fashion to construct a new ring.

Derivatization and Functional Group Interconversions

The this compound molecule offers multiple sites for derivatization. The acyl chloride is the most reactive site for nucleophilic attack, allowing for its conversion into a wide range of functional groups as discussed in section 4.1.2.

The sulfonyl group can also be a site for modification. Reductive cleavage of the carbon-sulfur bond is a common transformation, which effectively removes the tosyl group and replaces it with a hydrogen atom. This can be useful in multi-step syntheses where the activating effect of the sulfonyl group is no longer needed.

Furthermore, the alkylation of the α-carbon, as demonstrated for the corresponding ester, represents a key method for derivatization and the formation of new carbon-carbon bonds. tandfonline.com This allows for the introduction of a vast array of functionalized side chains, significantly increasing the molecular complexity and providing access to a wide range of target molecules.

Preparation of Chemically Versatile Sulfone-Containing Intermediates

The reactivity of this compound is dominated by the presence of the highly electrophilic acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, providing a direct and efficient route to a variety of sulfone-containing intermediates. libretexts.orglibretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the expulsion of the chloride leaving group to form a new carbonyl compound. libretexts.org

The primary products of these reactions are β-keto sulfones, which are themselves highly valuable synthetic intermediates. bu.edu.egrsc.org The general scheme for the synthesis of β-keto sulfones via the acylation of a nucleophile with this compound is depicted below:

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can react with this compound, although careful control of reaction conditions is necessary to prevent over-addition to the resulting ketone. This approach allows for the direct formation of α-sulfonyl ketones with a new carbon-carbon bond.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, such as aluminum chloride, this compound can acylate electron-rich aromatic and heteroaromatic compounds. This reaction provides a pathway to aryl and heteroaryl β-keto sulfones, which are precursors to a variety of more complex structures.

Enolate Acylation: The reaction of enolates, generated from ketones, esters, or other carbonyl compounds, with this compound is a common method for the synthesis of 1,3-dicarbonyl compounds bearing a sulfonyl group. These products are versatile intermediates for the construction of carbocyclic and heterocyclic systems.

The sulfone group in the resulting intermediates offers a wealth of opportunities for further chemical manipulation. The acidic nature of the α-protons allows for facile deprotonation and subsequent alkylation or acylation, extending the carbon skeleton. Furthermore, the sulfonyl group can act as a leaving group under reductive or eliminative conditions, providing access to alkenes, alkanes, and other functional groups. bu.edu.eg

| Nucleophile | Resulting Intermediate Class | Potential Subsequent Transformations |

| Organometallic Reagents (R-MgX, R-Li) | α-Sulfonyl Ketones | Further functionalization at the carbonyl or sulfonyl group. |

| Aromatic/Heteroaromatic Compounds | Aryl/Heteroaryl β-Keto Sulfones | Cyclization reactions, functional group interconversions. |

| Enolates | 1,3-Dicarbonyl Sulfones | Alkylation, cyclization to form carbocycles and heterocycles. |

| Alcohols/Amines | α-Sulfonyl Esters/Amides | Reduction, hydrolysis, further N- or O-alkylation. |

Table 1: Examples of Sulfone-Containing Intermediates from this compound

Transformations Leading to Diverse Carbon Skeletons

The intermediates derived from this compound are springboards for the construction of a wide array of carbon skeletons. The strategic unmasking or transformation of the functional groups within these intermediates allows for significant molecular diversification.

One of the most powerful applications of the resulting β-keto sulfones is in the synthesis of more complex cyclic and acyclic systems. The active methylene group flanked by the carbonyl and sulfonyl moieties can be readily deprotonated to form a stabilized carbanion. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation Reactions: Treatment with a base followed by an alkyl halide introduces new alkyl chains, elaborating the carbon framework.

Michael Additions: The stabilized carbanion can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds to form new 1,5-dicarbonyl structures, which are precursors to cyclic systems.

Cyclization Reactions: Intramolecular reactions of appropriately functionalized β-keto sulfone derivatives can lead to the formation of various carbocyclic and heterocyclic rings. For instance, a pendant electrophilic center can be attacked by the enolate to forge a new ring.

Furthermore, the sulfonyl group itself is a versatile functional handle. Reductive desulfonylation, often achieved with reagents like samarium(II) iodide or sodium amalgam, allows for the clean removal of the sulfonyl group, leaving behind a simple ketone. This "traceless" nature of the sulfonyl group makes it an excellent activating group for the α-position without being incorporated into the final target molecule.

| Transformation | Reagents/Conditions | Resulting Structure |

| Alkylation | Base (e.g., NaH, K2CO3), Alkyl Halide | Elongated Carbon Chain |

| Michael Addition | Base, α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |

| Reductive Desulfonylation | SmI2, Na/Hg | Ketone |

| Knoevenagel Condensation | Base, Aldehyde/Ketone | α,β-Unsaturated Sulfone |

Table 2: Key Transformations for Carbon Skeleton Diversification

Application as a Key Component in Total Synthesis Efforts

While specific, documented examples of the direct use of this compound in the total synthesis of complex natural products are not prevalent in readily accessible literature, the strategic importance of the intermediates it can generate is well-established. The utility of β-keto sulfones as key building blocks points to the potential of this reagent in sophisticated synthetic campaigns.

Case Studies in Natural Product Total Synthesis

The synthesis of complex natural products often relies on the assembly of smaller, functionalized fragments. The types of sulfone-containing intermediates readily prepared from this compound are analogous to key intermediates used in various total syntheses. For example, the Julia-Kocienski olefination, a powerful method for constructing carbon-carbon double bonds, often utilizes β-keto sulfones or related sulfonyl species.

Although a direct case study is elusive, one can envision the application of this compound in the synthesis of a hypothetical natural product fragment. For instance, the acylation of a chiral enolate with this reagent could establish a key stereocenter while simultaneously introducing a sulfonyl group for subsequent elaboration. This sulfonyl group could then be used to control the stereochemistry of an adjacent center or to facilitate a key bond-forming reaction before its removal.

Role in the Synthesis of Precursors to Bioactive Molecules

The synthesis of precursors to bioactive molecules often requires the construction of specific pharmacophores. The sulfone group is a common motif in medicinal chemistry, and the ability to introduce it early in a synthetic sequence is highly advantageous. This compound provides a direct entry to α-sulfonyl ketones and their derivatives, which can be precursors to a range of biologically relevant scaffolds.

For example, the reaction of this compound with appropriate nitrogen-containing nucleophiles could lead to the formation of sulfonylated heterocyclic systems. researchgate.netuomustansiriyah.edu.iq Many five- and six-membered heterocycles form the core of numerous pharmaceuticals. The ability to append a tolylsulfonylacetyl moiety onto a heterocyclic core opens up avenues for further functionalization and the exploration of new chemical space for drug discovery.

2 Para Tolylsulfonyl Acetyl Chloride in Advanced Synthetic Methodologies

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry leverages high-throughput synthesis to create large libraries of related compounds for screening. The distinct reactivity of 2-(para-tolylsulfonyl)-acetyl chloride makes it a valuable scaffold for both solid-phase and solution-phase library generation.

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial library generation, allowing for the use of excess reagents and simplified purification. While direct literature on the use of this compound in SPOS is limited, the successful solid-phase synthesis of the core β-keto sulfone structure has been demonstrated. For instance, a method has been developed for preparing β-keto sulfones on a solid support using polystyrene-supported selenosulfonates, which react with terminal acetylenes to generate the desired moiety. researcher.life This precedent suggests a viable strategy for immobilizing a precursor to this compound or a related structure onto a resin.

A plausible SPOS approach involving this compound would involve its reaction with a resin-bound nucleophile, such as an amine or alcohol. The immobilized β-keto sulfone could then undergo further modifications. The active methylene (B1212753) group, flanked by the carbonyl and sulfonyl groups, can be deprotonated and alkylated, allowing for the introduction of diverse substituents at the α-position. rsc.orgtandfonline.com This dual functional handle—the initial acylation site and the subsequent alkylation site—enables the generation of a two-dimensional library from a single reagent.

Table 1: Potential SPOS Strategy for Library Generation

| Step | Description | Reaction |

| 1. Immobilization | The acid chloride reacts with a resin-bound amine (e.g., from an amino acid attached to Wang or Rink Amide resin). | Resin-NH₂ + Cl-C(O)CH₂SO₂(p-Tol) → Resin-NH-C(O)CH₂SO₂(p-Tol) |

| 2. Diversification | The α-carbon of the immobilized β-keto sulfone is deprotonated with a base and reacted with a library of alkylating agents (R-X). | Resin-NH-C(O)CH₂SO₂(p-Tol) + Base + R-X → Resin-NH-C(O)CH(R)SO₂(p-Tol) |

| 3. Cleavage | The final products are cleaved from the solid support using standard conditions (e.g., trifluoroacetic acid). | Resin-NH-C(O)CH(R)SO₂(p-Tol) + TFA → H₂N-C(O)CH(R)SO₂(p-Tol) |

This strategy facilitates the rapid assembly of a large number of discrete β-keto sulfone amides, which are valuable for biological screening.

Solution-phase combinatorial synthesis offers advantages for scalability and reaction monitoring. This compound is well-suited for this approach due to its high reactivity, which typically ensures rapid and complete conversion under mild conditions. semnan.ac.ir Its reaction with libraries of nucleophiles (alcohols, amines, thiols) can be performed in parallel in multi-well plates. youtube.com

The resulting β-keto sulfone products can often be purified via automated liquid-liquid extraction or chromatography. Furthermore, multicomponent reactions that generate β-keto sulfones have been developed, highlighting the feasibility of creating these structures in a high-throughput manner. researchgate.net By reacting this compound with a library of primary or secondary amines, a diverse set of amides can be generated. For reactions involving expensive or rare amines, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be used as an acid scavenger to avoid consuming a second equivalent of the valuable amine. youtube.com

Contribution to Peptidomimetic and Biomimetic Synthesis

This compound can serve as a precursor for the synthesis of non-natural, modified amino acid equivalents. The reaction of an acid chloride with the amino group of an amino acid ester is a standard method for N-acylation. However, to avoid polymerization, the amine of the amino acid must first be protected if the goal is to react with the carboxyl group. researchgate.net

A more strategic application is the synthesis of β-keto sulfone-containing amino acid analogues. By reacting this compound with the enolate of a protected glycine (B1666218) derivative, one could synthesize a γ-amino-β-keto sulfone structure, which is a type of constrained amino acid analogue. Such structures are of interest in medicinal chemistry as they introduce a ketone and a sulfone group, both of which can act as hydrogen bond acceptors and participate in specific interactions with biological targets. bu.edu.eg The synthesis of β-amino acids via the Arndt-Eistert approach often employs activating agents like p-toluenesulfonyl chloride, demonstrating the utility of the tolyl-sulfonyl moiety in amino acid chemistry. researchgate.net

The incorporation of sulfonyl groups into peptide backbones is a recognized strategy for controlling conformation. For example, sulfono-γ-AApeptides, which are oligomers of γ-substituted N-acylated N-aminoethyl amino acids, have been shown to fold into stable, well-defined helical structures. nih.gov These unnatural backbones can mimic α-helices, which are critical for many protein-protein interactions. The sulfonyl group in these peptidomimetics helps to constrain the backbone and project the side chains in a specific spatial orientation, enabling them to mimic the key residues of a natural peptide. nih.gov

By using this compound to acylate a suitable amino scaffold, the tolylsulfonyl-acetyl moiety can be introduced as a conformation-directing element. The rigid nature of the sulfone group and its ability to act as a hydrogen bond acceptor can pre-organize the backbone of a peptidomimetic, reducing the entropic penalty upon binding to a target. mdpi.commdpi.com This can lead to inhibitors with higher affinity and selectivity. nih.gov

Role in Fragment-Based Drug Discovery (FBDD) Building Blocks

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. nih.govnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. This compound possesses several characteristics that make it an excellent building block for FBDD libraries.

The molecule itself adheres well to the "Rule of Three," a common guideline for fragment design (Molecular Weight < 300, ClogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). dtu.dk

Table 2: Properties of this compound as an FBDD Fragment

| Property | Value/Characteristic | FBDD Relevance |

| Molecular Weight | ~234.69 g/mol | Fits the typical fragment criteria (< 300 Da). nih.gov |

| Functional Groups | Sulfone (H-bond acceptor), Aromatic Ring (π-interactions), Acetyl Chloride (reactive handle) | Provides specific, directional interactions with a protein target and a clear vector for chemical elaboration. |

| Complexity | Low | High probability of efficient binding (high ligand efficiency). nih.gov |

| Reactivity | High | The acetyl chloride group allows for covalent fragment screening or rapid follow-up synthesis to link the fragment to other molecules. |

The tolylsulfonyl group is a common motif in medicinal chemistry and can form favorable interactions with protein targets. The sulfone oxygens are strong hydrogen bond acceptors, and the tolyl group can participate in hydrophobic or π-stacking interactions. The most significant feature for FBDD is the acetyl chloride group, which serves as a highly reactive "vector" for growth. Once a fragment containing the para-tolylsulfonyl-acetyl core is identified as a binder, the acid chloride can be reacted with a library of amines or alcohols to rapidly explore the surrounding chemical space and develop structure-activity relationships (SAR). This strategy, known as fragment elaboration or linking, is a key step in optimizing an initial low-affinity fragment into a high-potency lead compound. drugdiscoverychemistry.com

Design of Fragment Libraries Incorporating Sulfonyl-Acetyl Moieties

The design of fragment libraries is a cornerstone of fragment-based drug discovery (FBDD), a methodology that identifies low-molecular-weight ligands (fragments) that bind weakly to a biological target. wikipedia.orgnih.gov These initial hits are then optimized into high-affinity leads. nih.gov The inclusion of specific chemical motifs, such as the sulfonyl-acetyl group, in these libraries is a strategic decision guided by principles of medicinal chemistry and computational analysis. nih.gov

Sulfur-containing functional groups are prevalent in a wide array of approved pharmaceuticals, with sulfonamides and sulfones being among the most common scaffolds. nih.govnih.gov The sulfonyl group is particularly valued in drug design because its oxygen atoms can act as effective hydrogen bond acceptors, forming critical interactions with protein targets. acs.org Furthermore, the rigid geometry of the sulfonyl group can help constrain the conformation of a molecule, which can be advantageous for fitting into a specific binding pocket. researchgate.net

A guiding principle in the design of fragment libraries is the "Rule of Three" (RO3). nih.gov This rule suggests that ideal fragments should possess specific physicochemical properties to ensure they are efficient starting points for optimization. wikipedia.orgtandfonline.com While initially proposed as a strict rule, these parameters are now often seen as flexible guidelines. tandfonline.comblogspot.com The core tenets of the RO3 are designed to maintain fragment-like properties such as adequate solubility for biochemical screening and sufficient structural simplicity to allow for extensive chemical elaboration. wikipedia.orgmdpi.com

Table 1: Key Physicochemical Parameters of the "Rule of Three" (RO3)

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Molecular Weight (MW) | ≤ 300 Da | Ensures the fragment is small enough to explore chemical space efficiently and allows for significant molecular weight addition during optimization. mdpi.comresearchgate.net |

| cLogP | ≤ 3 | Controls lipophilicity to ensure sufficient aqueous solubility for screening and to avoid non-specific binding. researchgate.net |

| Hydrogen Bond Donors (HBD) | ≤ 3 | Limits complexity and helps maintain good membrane permeability as the fragment is elaborated. tandfonline.comresearchgate.net |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | Similar to HBD, this parameter helps control polarity and complexity. tandfonline.comresearchgate.net |

| Rotatable Bonds (NROT) | ≤ 3 | A lower number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient interactions. tandfonline.com |

| Polar Surface Area (PSA) | ≤ 60 Ų | Related to hydrogen bonding capacity, this helps predict transport properties and solubility. blogspot.com |

Beyond the RO3, modern fragment library design increasingly relies on computational methods. nih.govnih.gov These approaches help ensure the library has high structural and functional diversity, maximizing the exploration of relevant chemical space with a minimal number of compounds. acs.orgnih.gov Computational tools can filter vast virtual libraries to select fragments with desirable properties, including three-dimensional shape and synthetic feasibility, which is critical for the subsequent elaboration phase. nih.govnih.gov Therefore, incorporating a reactive handle like the acetyl chloride in a sulfonyl-containing fragment is a deliberate design choice to facilitate predictable and efficient follow-up chemistry.

Synthetic Strategies for Fragment Elaboration

Once a fragment containing a sulfonyl-acetyl moiety is identified as a "hit" in a screening campaign, the next critical phase is its chemical elaboration into a more potent and selective lead compound. tandfonline.com The this compound is specifically designed for this purpose, as the acetyl chloride group is a highly reactive electrophile that serves as an excellent handle for synthetic modification. chemistrysteps.com

The primary synthetic strategy for elaborating such a fragment is nucleophilic acyl substitution . chemistrysteps.com The most common and synthetically tractable of these reactions is amide bond formation. hepatochem.com This involves reacting the this compound with a diverse array of primary or secondary amines. This approach is a mainstay in medicinal chemistry because it allows for the rapid generation of a library of analogues, where different R-groups introduced by the amine can systematically probe the space around the initial fragment binding site to identify new, favorable interactions that enhance binding affinity. luxembourg-bio.com

Key elaboration strategies involving the acetyl chloride handle include:

Fragment Growing : This involves adding chemical substituents to the fragment hit to engage with adjacent pockets in the target protein. The reaction of the acetyl chloride with various amines, alcohols, or other nucleophiles directly achieves this. For example, coupling with a library of commercially available amines can explore how different sizes, shapes, and electronic properties affect binding.

Fragment Linking : If two separate fragments are found to bind in adjacent sites, they can be chemically linked to create a single, high-affinity molecule. blogspot.com The this compound fragment could be coupled to a second fragment that has a nucleophilic handle (like an amine), effectively using the newly formed amide bond as the linker. blogspot.com

The high reactivity of the acid chloride ensures that these coupling reactions can often be performed under mild conditions, which is advantageous when dealing with complex molecules. hepatochem.com While amide formation is the most common route, other nucleophiles can also be employed to create different linkages, such as esters (from alcohols) or even new carbon-carbon bonds (from certain organometallic reagents), further expanding the accessible chemical diversity. chemistrysteps.com

Table 2: Common Elaboration Reactions for a 2-(Sulfonyl)-Acetyl Chloride Fragment

| Reaction Type | Nucleophile | Resulting Functional Group | Strategic Purpose |

|---|---|---|---|

| Amide Coupling | Primary/Secondary Amine (R-NH₂) | Secondary/Tertiary Amide | The most common and robust method for fragment growing; introduces a wide variety of chemical groups (R) to probe for new interactions. hepatochem.com |

| Esterification | Alcohol (R-OH) | Ester | An alternative to amides for exploring the binding pocket; esters can act as hydrogen bond acceptors. chemistrysteps.com |

| Sulfonamide Reaction | Sulfonamide (R-SO₂NH₂) | Acylsulfonamide | Introduces a different arrangement of hydrogen bond donors and acceptors compared to a simple amide. |

| Friedel-Crafts Acylation | Activated Aromatic Ring | Ketone | Forms a C-C bond, creating a more rigid connection to an appended aryl group. |

These synthetic strategies leverage the built-in reactivity of the this compound moiety, allowing chemists to efficiently and systematically transform a low-affinity fragment hit into a potent lead compound.

Theoretical and Computational Investigations on 2 Para Tolylsulfonyl Acetyl Chloride

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical analysis offers a microscopic view of the structural and electronic nature of 2-(para-tolylsulfonyl)-acetyl chloride. By employing computational models, it is possible to predict various molecular features with a high degree of accuracy.

Conformational Preferences and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a crucial role in determining its physical and chemical properties. For this compound, the presence of several single bonds allows for rotation, leading to various possible conformations. Computational studies on similar molecules containing the para-tolylsulfonyl group, such as certain sulfonylureas and Cinchona alkaloids, have shown that specific conformations are energetically favored. nih.govresearchgate.net The study of conformational preferences involves mapping the potential energy surface of the molecule as a function of the rotation around key bonds. libretexts.org The most stable conformers correspond to the minima on this energy landscape.

Factors that influence the conformational stability include steric hindrance between bulky groups, torsional strain, and intramolecular interactions like hydrogen bonding (though not prominent in this specific molecule). libretexts.org In molecules with sulfonyl groups, it has been observed that both "open" and "closed" conformations can exist, with the relative energies being influenced by the surrounding chemical environment and the possibility of intramolecular interactions. researchgate.net Quantum chemical calculations, often using methods like Density Functional Theory (DFT), can predict the relative energies of these conformers. nih.gov

Illustrative Conformational Energy Data for a Model Sulfonyl Compound

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.5 |

| Eclipsed | 0° | 4.0 |

This table presents hypothetical, yet realistic, energy values for different conformations of a molecule containing a sulfonyl group, illustrating the typical energy differences between staggered (anti, gauche) and eclipsed conformations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich para-tolyl group, while the LUMO is likely centered on the electron-deficient acetyl chloride moiety, particularly the carbonyl carbon and the sulfonyl group. This distribution suggests that the molecule will act as an electrophile in reactions, with nucleophiles preferentially attacking the acetyl chloride group. Computational studies on various sulfonyl compounds confirm the electron-withdrawing nature of the sulfonyl group, which influences the energy and localization of the frontier orbitals. nih.gov

Illustrative FMO Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the tolyl ring |

| LUMO | -1.2 | Primarily located on the acetyl chloride and sulfonyl groups |

| HOMO-LUMO Gap | 7.3 | Indicates moderate chemical reactivity |

This table provides illustrative energy values for the frontier molecular orbitals of this compound, based on theoretical calculations of similar sulfonyl compounds.

Charge Distribution and Electrostatic Potential Maps

Molecular electrostatic potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. libretexts.org These maps illustrate the electrostatic potential on the electron density surface of the molecule, with different colors representing varying charge potentials. walisongo.ac.id Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would be expected to show a significant positive potential (blue region) around the carbonyl carbon of the acetyl chloride group and the sulfur atom of the sulfonyl group. nih.gov This is due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms. Conversely, the oxygen atoms of the sulfonyl and carbonyl groups, as well as the aromatic ring, would exhibit negative potential (red or yellow regions), indicating higher electron density. researchgate.netnih.gov This charge distribution strongly supports the role of this compound as an electrophile in chemical reactions.

Computational Modeling of Reaction Pathways and Transition States